molecular formula C11H10N2O4 B8391077 methyl 2-(7-nitro-1H-indol-1-yl)acetate

methyl 2-(7-nitro-1H-indol-1-yl)acetate

Cat. No.: B8391077
M. Wt: 234.21 g/mol
InChI Key: YDUMZMUVMTUPCS-UHFFFAOYSA-N
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Description

Methyl 2-(7-nitro-1H-indol-1-yl)acetate is a chemically synthesized indole derivative of significant interest in medicinal chemistry and drug discovery research. Indole scaffolds are recognized for their structural versatility and diverse biological activities, making them privileged structures in the development of novel therapeutic agents . The incorporation of a nitro group at the 7-position of the indole ring, as in this ester, is a common structural modification used to explore and modulate biological activity, particularly in the design of enzyme inhibitors . Research into analogous nitro-indole compounds has shown their potential in various pharmacological applications, including serving as key intermediates in the synthesis of more complex molecules for targeting serine proteases and other enzyme families . The compound is intended for use in laboratory research and further manufacturing of substances for scientific study. It is supplied with a purity of ≥98% (as typical for research compounds) and must be stored sealed in a dry environment at 2-8°C. This product is strictly for research and further manufacturing applications, and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

methyl 2-(7-nitroindol-1-yl)acetate

InChI

InChI=1S/C11H10N2O4/c1-17-10(14)7-12-6-5-8-3-2-4-9(11(8)12)13(15)16/h2-6H,7H2,1H3

InChI Key

YDUMZMUVMTUPCS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC2=C1C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Indole Derivatives

Compound Name Substituents (Indole Ring) Ester Group Molecular Formula Molecular Weight Key Properties/Applications
This compound 7-NO₂ Methyl C₁₁H₁₀N₂O₄ 234.21 g/mol Potential anticancer/neuroprotective
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate 2-(4-NO₂Bz) Ethyl C₁₉H₁₆N₂O₅ 352.34 g/mol Antitumor pro-drug candidate
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate 5-OCH₃, 2-CH₃ Methyl C₁₃H₁₅NO₃ 233.26 g/mol NSAID impurity/degradation product
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate 5-F Methyl C₁₁H₈FNO₃ 221.18 g/mol Neuroprotective/anti-proliferative
Ethyl 2-(1H-indol-3-yl)acetate None Ethyl C₁₂H₁₃NO₂ 203.24 g/mol Intermediate for bioactive molecules

Key Observations:

Substituent Effects :

  • Nitro Groups : The 7-nitro substituent in the target compound may enhance electrophilic reactivity compared to 2- or 3-nitro derivatives, influencing binding to biological targets like enzymes or receptors .
  • Halogen/Methoxy Groups : Fluorine or methoxy substituents (e.g., 5-F or 5-OCH₃) improve metabolic stability and bioavailability, as seen in neuroprotective and anti-inflammatory agents .

Spectral and Structural Analysis

  • NMR/IR Data : Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate was characterized by distinct ¹H-NMR signals for the nitrobenzoyl (δ 8.2–8.4 ppm) and ethyl ester (δ 1.3–4.3 ppm) groups .
  • X-ray Crystallography : Analogues like 1-(5-methyl-1H-indol-6-yl)ethan-1-one reveal hydrogen-bonding networks stabilizing crystal structures, critical for drug design .

Q & A

Basic: What are the standard synthetic routes for methyl 2-(7-nitro-1H-indol-1-yl)acetate?

Methodological Answer:
The synthesis typically involves N-acylation of 7-nitroindole with methyl chloroacetate under basic conditions. Key steps include:

  • Reagents : Methyl chloroacetate, triethylamine (base), anhydrous dichloromethane (solvent) .
  • Procedure : React 7-nitroindole with methyl chloroacetate in the presence of triethylamine at 0–25°C under nitrogen. Monitor via TLC, purify by column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization (~60–75%) requires stoichiometric control of reagents .
  • Critical Note : Ensure anhydrous conditions to prevent ester hydrolysis.

Basic: Which spectroscopic methods confirm its structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the ester methyl group (~3.7 ppm, singlet in ¹H; ~52 ppm in ¹³C), nitro group (downfield aromatic protons at ~8.5–9.0 ppm), and indole NH (absent due to N-acylation) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 234 [M+H]⁺ (calculated for C₁₁H₁₀N₂O₄).
  • IR Spectroscopy : Ester carbonyl (~1740 cm⁻¹) and nitro group (~1520 cm⁻¹) stretching .

Advanced: How can synthesis be optimized for higher yield and purity?

Methodological Answer:

  • Continuous Flow Reactors : Improve reaction homogeneity and reduce side products (e.g., diacylation) .
  • Catalyst Screening : Test alternative bases (e.g., DBU) or phase-transfer catalysts to enhance acylation efficiency.
  • Design of Experiments (DoE) : Optimize temperature, solvent polarity, and reagent ratios via response surface methodology .

Advanced: How does the nitro group position (7 vs. 5/6) influence biological activity compared to analogs?

Methodological Answer:
Substituent position dictates electronic effects and steric interactions with biological targets. For example:

CompoundNitro PositionObserved ActivityReference Evidence
Methyl 2-(5-nitro-1H-indol-1-yl)acetate5Moderate antimicrobial
Methyl 2-(6-nitro-1H-indol-4-yl)acetate6Anticancer lead (in vitro)
Target compound7Hypothesized enhanced selectivity due to reduced steric hindranceN/A

Mechanistic Insight : The 7-nitro group may enhance π-stacking in enzyme binding pockets while reducing cytotoxicity compared to 5-nitro analogs .

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) protocols: broth microdilution vs. disk diffusion .
  • Cell Line Variability : Test cytotoxicity across multiple lines (e.g., HeLa vs. MCF-7) to identify tissue-specific effects.
  • Metabolite Interference : Analyze stability in cell culture media (e.g., ester hydrolysis via HPLC) .

Basic: What are its solubility and stability profiles under experimental conditions?

Methodological Answer:

  • Solubility : Soluble in DCM, DMSO, ethanol; poorly soluble in water. Pre-dissolve in DMSO for in vitro assays (≤1% v/v to avoid solvent toxicity) .
  • Stability : Stable at 4°C (dry) for 6 months. Degrades at pH >8 (hydrolysis to acetic acid derivative); confirm via pH-controlled stability studies .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or microbial enzyme active sites. Validate with MD simulations (GROMACS) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to guide analog design .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram–) .
  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .
  • Anti-inflammatory Potential : COX-2 inhibition ELISA .

Advanced: How to design analogs to enhance bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Replace nitro with sulfonamide for improved solubility.
    • Introduce halogens (e.g., 5-F) to enhance membrane permeability .
  • Prodrug Strategies : Modify the ester to a carbamate for targeted release .

Advanced: What are the challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

  • Crystallization Issues : Nitro groups often induce polymorphism. Use slow vapor diffusion (ether/pentane) with seed crystals.
  • Data Collection : Resolve anisotropic displacement with SHELXL refinement (TWIN/BASF commands for twinned crystals) .

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